Lipophilicity Differentiation vs. a Close Analog
The para-methyl substituent on the benzoyl ring of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine results in a calculated partition coefficient (cLogP) that is higher than that of its unsubstituted or halogenated analogs . This difference in lipophilicity directly influences solubility and membrane permeability, key parameters in assay development and in vivo studies.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.5 |
| Comparator Or Baseline | 1-(4-fluorobenzoyl)-4-(2-pyridinyl)piperazine, cLogP = 1.9 |
| Quantified Difference | 0.6 log units higher |
| Conditions | Computational prediction using ChemDraw/ACD/Labs algorithms |
Why This Matters
A higher cLogP of 0.6 units indicates a significant increase in lipophilicity, which can enhance membrane permeability but may also reduce aqueous solubility, directly affecting the compound's suitability for different assay formats.
